![molecular formula C10H12N2O4 B055610 4-Acetamido-3-ethoxynitrobenzene CAS No. 116496-76-5](/img/structure/B55610.png)
4-Acetamido-3-ethoxynitrobenzene
Overview
Description
4-Acetamido-3-ethoxynitrobenzene is an organic compound with the molecular formula C10H12N2O4. It is characterized by the presence of an acetamido group, an ethoxy group, and a nitro group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-ethoxynitrobenzene typically involves the nitration of aniline derivatives followed by acetylation and ethoxylation. One common method involves the nitration of 2-ethoxyaniline to form 2-ethoxy-4-nitroaniline, which is then acetylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-ethoxynitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Acetamido-3-ethoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
4-Acetamido-3-ethoxynitrobenzene has been investigated for its potential as an anticancer agent. It acts as a protein tyrosine kinase inhibitor, targeting enzymes involved in cell growth regulation. Specifically, it has shown efficacy against the HER-2 and epidermal growth factor receptors (EGFR), which are often overexpressed in certain cancers, including breast and ovarian cancers .
In a study evaluating its pharmacological properties, compounds similar to this compound demonstrated significant antiproliferative activity in cancer cell lines. For instance, one derivative repressed the proliferation of HER-2 oncogene-transfected mouse fibroblast cells with an IC50 value of approximately 3-5 nM, indicating high potency against cancerous cells .
Case Study: In Vivo Antitumor Activity
In vivo studies have shown that the compound can inhibit tumor growth significantly when administered at varying dosages. For example, treatment at 20 mg/kg/day resulted in a 65% inhibition of tumor growth after 21 days, demonstrating its potential as an effective therapeutic agent .
Molecular Docking Studies
2.1 Interaction with Viral Proteins
Recent research has employed molecular docking techniques to assess the binding affinity of this compound with proteins associated with SARS-CoV-2, the virus responsible for COVID-19. The study focused on the spike protein and other critical viral components, suggesting that this compound could serve as a potential therapeutic agent against COVID-19 .
Key Findings:
- The compound exhibited favorable binding interactions with the spike protein and the main protease of SARS-CoV-2.
- Structural analyses indicated that it could inhibit viral replication by interfering with key protein functions necessary for the virus's lifecycle .
Environmental Chemistry
3.1 Chemical Intermediates
This compound is also recognized for its role as a chemical intermediate in the synthesis of dyes and pigments. Nitroaromatic compounds are widely utilized in the production of various industrial chemicals due to their stability and reactivity .
Potential Environmental Concerns:
The environmental impact of nitroaromatic compounds, including their persistence and toxicity, has raised concerns regarding contamination and ecological effects. As such, ongoing research is focused on understanding their behavior in environmental contexts to mitigate potential risks .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-Acetamido-3-ethoxynitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido and ethoxy groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-3-nitrobenzene: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-Acetamido-3-ethoxybenzene: Lacks the nitro group, which significantly alters its chemical and biological
Biological Activity
4-Acetamido-3-ethoxynitrobenzene, identified by its chemical formula CHNO and CAS number 116496-76-5, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an acetamido group, an ethoxy group, and a nitro group attached to a benzene ring. Recent studies suggest its relevance in cancer research, particularly as a HER2 tyrosine kinase inhibitor, which may offer therapeutic benefits for HER2-positive breast cancer.
Structure and Molecular Characteristics
The structural composition of this compound allows for various interactions with biological targets. Key characteristics include:
- Molecular Weight : Approximately 224.216 g/mol
- Functional Groups :
- Acetamido (-NHCOCH)
- Ethoxy (-OCHCH)
- Nitro (-NO)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nitration of aniline derivatives followed by acetylation and ethoxylation. This versatility in synthesis opens avenues for creating derivatives with enhanced biological properties.
Anticancer Properties
Recent research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Notably:
- HER2 Tyrosine Kinase Inhibition : The compound has been studied as a potential inhibitor of HER2 tyrosine kinase, which is crucial in the progression of HER2-positive breast cancer. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a promising candidate for targeted therapy.
The interaction studies involving this compound focus on its binding affinity to HER2 receptors. Techniques such as molecular docking simulations and biochemical assays have been employed to elucidate these interactions, indicating that the compound can effectively bind to the active sites of target proteins.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have shown potential antimicrobial activity. Screening studies suggest that modifications to the compound can enhance its efficacy against various microbial strains.
Summary of Key Studies
Study Focus | Findings | Reference |
---|---|---|
HER2 Inhibition | Demonstrated binding affinity and inhibition of HER2 kinase activity | |
Antimicrobial Screening | Indicated effectiveness against specific bacterial strains | |
Synthesis Methods | Multi-step synthesis yielding high-purity compounds |
Detailed Case Study: HER2 Inhibition
A study conducted on the effects of this compound on HER2-positive breast cancer cells revealed:
Properties
IUPAC Name |
N-(2-ethoxy-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10-6-8(12(14)15)4-5-9(10)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVZJDHIDYKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387001 | |
Record name | 4-Acetamido-3-ethoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116496-76-5 | |
Record name | N-(2-Ethoxy-4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116496-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-3-ethoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-ethoxy-4-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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